molecular formula C15H10ClFN2O2 B2629505 1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate CAS No. 1351588-21-0

1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate

Cat. No. B2629505
CAS RN: 1351588-21-0
M. Wt: 304.71
InChI Key: KLGLOMRNUQWDDW-UHFFFAOYSA-N
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Description

“1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Environmental Studies

One area of research involves the environmental impact and behavior of chemical compounds similar to the one . Parabens, which share some functional group characteristics with benzimidazoles, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various products, show persistence in water bodies, undergoing biodegradation and forming halogenated by-products when reacting with free chlorine. Such studies indicate the importance of understanding the environmental fate of synthetic compounds, including potential benzimidazole derivatives, to assess their ecological impacts (Haman et al., 2015).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, benzimidazole derivatives are noted for their broad spectrum of biological activities. These include antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. Research highlights the significance of synthesizing Mannich bases of benzimidazole derivatives to explore new therapeutic agents with increased efficacy and lower toxicity. This synthesis pathway suggests potential for creating novel compounds with varied pharmacological functions (Vasuki et al., 2021).

Synthetic Chemistry

The development of synthetic methodologies for benzimidazole derivatives and related azole compounds has been a focus of research due to their relevance in generating potential central nervous system (CNS) drugs and other therapeutic agents. Studies demonstrate various synthetic pathways to modify these compounds, enhancing their biological activity or pharmacokinetic properties. Such research is pivotal for advancing drug discovery and development processes, indicating the versatility and importance of benzimidazole and azole derivatives in synthetic organic chemistry (Saganuwan, 2020).

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-19-8-18-12-7-9(5-6-13(12)19)21-15(20)14-10(16)3-2-4-11(14)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGLOMRNUQWDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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